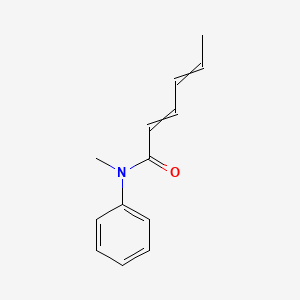

N-methyl-N-phenylhexa-2,4-dienamide

Description

Properties

CAS No. |

61859-43-6 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

N-methyl-N-phenylhexa-2,4-dienamide |

InChI |

InChI=1S/C13H15NO/c1-3-4-6-11-13(15)14(2)12-9-7-5-8-10-12/h3-11H,1-2H3 |

InChI Key |

GKONHAANAMPQJK-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=O)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N Phenylhexa 2,4 Dienamide and Analogues

Strategies for Dienamide Core Construction

The synthesis of the dienamide core of N-methyl-N-phenylhexa-2,4-dienamide necessitates methods that can reliably generate the C=C double bonds with specific stereochemistry. The Horner-Wadsworth-Emmons reaction and ruthenium-catalyzed reactions are prominent strategies to achieve this.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes, particularly with a high degree of (E)-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of dienamide synthesis, a key building block is a phosphonate reagent containing an amide moiety.

The general mechanism begins with the deprotonation of the phosphonate to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to an α,β-unsaturated aldehyde, such as crotonaldehyde, to form an intermediate which subsequently eliminates a dialkylphosphate salt to yield the dienamide. wikipedia.org The water-soluble nature of this phosphate (B84403) byproduct simplifies the purification process compared to the traditional Wittig reaction. orgsyn.org

The stereochemical outcome of the HWE reaction is a critical aspect, with the (E)-isomer being the favored product in most cases. wikipedia.org Several factors can be manipulated to enhance this stereoselectivity.

Base and Cation Effects: The choice of base and the corresponding counter-ion significantly influences the stereoselectivity. While strong bases like sodium hydride (NaH), n-butyllithium (nBuLi), and lithium hexamethyldisilazide (LHMDS) are commonly used, milder conditions employing bases like DBU in the presence of lithium chloride (LiCl) have also been developed for base-sensitive substrates. wikipedia.orgorganic-chemistry.orgnih.gov Studies have shown that using magnesium-based reagents, such as isopropylmagnesium chloride (iPrMgCl), can lead to high (E)-selectivity, even at different temperatures. acs.orgchemrxiv.org The use of methylmagnesium bromide has also been reported to promote high (E)-selectivity. organic-chemistry.org The general trend for cation influence on (E)-stereoselectivity is Li > Na > K. wikipedia.org

Temperature: Higher reaction temperatures generally favor the formation of the (E)-alkene. wikipedia.org This is attributed to the increased equilibration of the reaction intermediates. wikipedia.org However, in some systems, quenching the reaction at low temperatures can favor the (Z)-isomer. nih.gov

Solvent: The choice of solvent can also play a role in the stereochemical outcome. Solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly employed. nih.govresearchgate.net

The following table summarizes the effect of various reaction conditions on the stereoselectivity of the HWE reaction.

| Condition | Variation | Effect on (E)-Selectivity |

| Base | Strong bases (NaH, nBuLi, LHMDS) | Generally high |

| Mild bases (DBU/LiCl) | Effective for sensitive substrates | |

| Magnesium-based (iPrMgCl) | High, less temperature dependent | |

| Cation | Li⁺, Na⁺, K⁺ | Li⁺ > Na⁺ > K⁺ |

| Temperature | Higher temperature | Increased |

| Lower temperature | Can favor (Z)-isomer in some cases |

The HWE reaction generally exhibits a broad substrate scope, accommodating a variety of aldehydes and ketones. researchgate.netresearchgate.net In the synthesis of dienamides, α,β-unsaturated aldehydes are key substrates. Both aliphatic and aromatic aldehydes can be successfully employed, often with high yields and selectivity. acs.org

However, there are limitations. The reaction of phosphonoacetamides with ketones can sometimes result in lower yields and reduced diastereoselectivity. researchgate.net Sterically hindered ketones may also react more sluggishly. orgsyn.org The reactivity and selectivity can also be influenced by the nature of the substituents on the phosphonate reagent itself. researchgate.net For instance, Weinreb amide-type phosphonates have been developed to serve as versatile building blocks, as the resulting α,β-unsaturated Weinreb amides can be readily converted to other functional groups. nih.govchemrxiv.org

Ruthenium-catalyzed reactions have emerged as powerful, atom-economical methods for the synthesis of dienes and dienamides. acs.orgacs.org These methods often involve the direct coupling of simpler, readily available starting materials.

One such approach is the ruthenium-catalyzed cross-coupling of alkenes and alkynes via directed C-H bond activation. acs.org In this process, the amide group can act as a directing group, guiding the catalyst to activate a specific C-H bond and facilitating the coupling with an alkyne to form the dienamide. acs.org Another strategy involves the two-component coupling of an allene (B1206475) with an activated olefin. acs.org

A significant advantage of ruthenium-catalyzed methods is the potential for high regio- and stereoselectivity. acs.org For instance, the direct cross-coupling of N,N-disubstituted acrylamides with terminal alkynes has been shown to produce substituted (2Z,4Z)-dienamides with high efficiency and stereoselectivity. acs.org The choice of catalyst and ligands is crucial in controlling the outcome. For example, catalyst systems generated in situ from precursors like bis(2-methallyl)(cycloocta-1,5-diene)ruthenium(II) with specific phosphine (B1218219) ligands can promote the anti-Markovnikov addition of primary amides to terminal alkynes, leading to (Z)-configured secondary enamides. organic-chemistry.org

In some cases, the initial product can be isomerized in situ to the thermodynamically more stable (E)-isomer. organic-chemistry.org The regioselectivity is often governed by the directing effect of functional groups within the substrates and the steric and electronic properties of the catalyst and reactants. acs.orgnih.govrsc.org

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided valuable insights into ruthenium-catalyzed dienamide formation. nih.govdtu.dkmarquette.edu In the case of hydroamidation of alkynes, the proposed catalytic cycle generally involves several key steps:

Oxidative Addition: The reaction often initiates with the oxidative addition of the amide N-H bond to a low-valent ruthenium center. nih.gov

Alkyne Coordination and Insertion: The alkyne then coordinates to the ruthenium complex and inserts into the Ru-H bond, forming a vinyl-ruthenium intermediate. nih.gov

Vinyl-Vinylidene Rearrangement: A rearrangement to a ruthenium-vinylidene species can occur. nih.gov

Nucleophilic Attack/Reductive Elimination: Intramolecular nucleophilic attack or reductive elimination then furnishes the enamide product and regenerates the active catalyst. nih.gov

The regioselectivity of the addition is often determined at the alkyne insertion step. nih.gov The specific ligands on the ruthenium center play a critical role in influencing the stereochemical outcome by modulating the energetics of the different possible reaction pathways. nih.gov For example, the use of different phosphine ligands can lead to the selective formation of either (E)- or (Z)-enamides. nih.gov

Base-Promoted Elimination Reactions for Dienamide Generation

Base-promoted elimination reactions represent a fundamental approach to generating the carbon-carbon double bonds found in dienamides. byjus.commasterorganicchemistry.com This strategy typically involves the removal of a hydrogen atom and a leaving group from adjacent carbon atoms to introduce unsaturation. byjus.commasterorganicchemistry.com The choice of base and substrate structure is crucial in directing the course of the reaction and achieving the desired dienamide product.

These reactions often compete with substitution reactions, where the base acts as a nucleophile. masterorganicchemistry.comlumenlearning.com The reaction conditions, such as temperature and the nature of the base, can be tuned to favor elimination. masterorganicchemistry.com For instance, stronger bases and higher temperatures generally promote elimination over substitution. masterorganicchemistry.com

Stereospecificity in 1,4-Elimination Pathways

The stereochemical outcome of elimination reactions is of paramount importance in the synthesis of specific dienamide isomers. In bimolecular elimination (E2) reactions, the stereochemistry of the starting material directly influences the stereochemistry of the resulting alkene. khanacademy.org This is because the E2 mechanism requires a specific spatial arrangement of the departing hydrogen and leaving group, a conformation known as anti-periplanar. khanacademy.org This requirement dictates which geometric isomer of the alkene is formed.

For example, the elimination of a hydrogen and a halogen from a dihaloalkane can proceed in a stereospecific manner to yield an alkyne, which can then be further functionalized. libretexts.org The stereospecificity arises from the anti-periplanar arrangement required for the successive E2 eliminations. libretexts.org

Rearrangement Reactions of Heterocyclic Precursors

The synthesis of dienamides can also be achieved through the rearrangement of heterocyclic precursor molecules. nih.gov This approach often involves the ring-opening of a strained or reactive heterocyclic system to generate the desired open-chain dienamide structure.

One such example is the Dimroth rearrangement, which involves the isomerization of heterocyclic compounds through a sequence of ring-opening and ring-closing steps. nih.gov This type of rearrangement can lead to the formation of different heterocyclic systems or, in some cases, acyclic products. The accepted mechanism for the Dimroth rearrangement involves protonation, ring opening, tautomerization, ring closure, and deprotonation. nih.gov

Vinylogous Aldol (B89426) Reaction-Initiated Rearrangements

The vinylogous aldol reaction is a powerful carbon-carbon bond-forming reaction that can be used to construct complex molecules. nih.govnumberanalytics.com This reaction involves the addition of a dienolate or a related species to an aldehyde or ketone, resulting in the formation of a β-hydroxy carbonyl compound with an extended conjugated system. numberanalytics.com

The vinylogous aldol reaction can be a key step in a synthetic sequence leading to dienamides. The initial aldol adduct can undergo subsequent transformations, such as dehydration or rearrangement, to generate the dienamide functionality. The reaction's versatility allows for the introduction of multiple stereocenters with a high degree of control. numberanalytics.com

Influence of Catalysts and Reaction Environment on Dienamide Yields and Selectivity

The efficiency and selectivity of dienamide synthesis are heavily influenced by the choice of catalysts and the reaction environment. Catalysts can accelerate the reaction rate and control the stereochemical outcome. nih.gov For instance, in the vinylogous aldol reaction, the use of chiral catalysts can lead to the enantioselective formation of one stereoisomer over the other. nih.gov

The reaction environment, including the solvent and temperature, also plays a critical role. The solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway. Temperature can be used to control the balance between competing reactions, such as elimination and substitution. masterorganicchemistry.com

Alternative Coupling Reactions for Dienamide Synthesis (e.g., Stille coupling for conjugated dienes)

Modern cross-coupling reactions provide efficient and versatile methods for the synthesis of conjugated dienes, which are key structural motifs in many dienamides. The Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic halide, is a prominent example. mdpi.comwikipedia.org This reaction is valued for its tolerance of a wide range of functional groups and its ability to proceed under mild conditions. uwindsor.ca

The mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key feature of the Stille coupling is that the stereochemistry of the vinyl partners is generally retained throughout the reaction, allowing for the synthesis of stereodefined dienes. mdpi.com The reaction has been successfully applied in the total synthesis of complex natural products containing conjugated diene moieties. mdpi.com

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires methods that offer high levels of stereocontrol. One reported approach involves a one-step synthesis that preferentially forms the Z,E-dienamide isomer in good yields. nih.govrsc.org This method relies on the use of imides as reactive intermediates. nih.govrsc.org

The stereoselectivity of such reactions is often dictated by the specific reagents and reaction conditions employed. For instance, in the context of the Stille coupling, the choice of the vinyl stannane (B1208499) and vinyl halide precursors will determine the stereochemistry of the resulting diene. mdpi.com Similarly, in elimination reactions, the stereochemical relationship between the leaving groups in the substrate determines the geometry of the formed double bonds. khanacademy.org

Below is a table summarizing the stereochemical outcomes of different synthetic methods for dienamides.

| Synthetic Method | Key Intermediates/Reactants | Stereochemical Outcome | Reference |

| Base-Promoted Elimination | Dihaloalkanes | Stereospecific (dependent on substrate stereochemistry) | khanacademy.org |

| Stille Coupling | Vinyl stannane, Vinyl halide | Retention of stereochemistry | mdpi.com |

| One-Step Imide-Based Synthesis | Imides | Preferential formation of Z,E-isomers | nih.govrsc.org |

Control of Diene Configuration (E,E vs. E,Z vs. Z,Z)

The geometric configuration of the conjugated diene system in dienamides critically influences their reactivity and the stereochemical outcome of subsequent reactions. mdpi.com Consequently, methods that allow for the selective synthesis of (E,E), (E,Z), or (Z,Z) isomers are of high value.

Several strategies have been developed to control the diene geometry. One approach involves the thermal ring-opening of cyclobutene (B1205218) precursors. This method can provide stereoselective access to either (Z,E) or (E,E) dienamides depending on the substitution pattern and reaction conditions of the cyclobutene starting material. acs.org For instance, the reaction of a tert-butoxycarbonyl-activated cyclobutene lactam with sodium borohydride (B1222165), followed by brief heating, can yield an (E,E)-diene. acs.org Conversely, treatment of the same activated lactam with lithium hydroxide (B78521) can furnish the (Z,E)-diene. acs.org

Transition-metal-catalyzed cross-coupling reactions are another cornerstone for the stereoselective construction of 1,3-dienes. mdpi.com These methods typically involve the coupling of pre-functionalized alkenyl partners with a defined stereochemistry. Palladium-catalyzed reactions, such as the three-component coupling of aryl iodides, allenes, and diazo compounds, can produce 1,3-dienes as a single stereoisomer. mdpi.com Another strategy is the dehydrogenative homocoupling of alkenyl bromides on a copper surface, which stereoselectively yields symmetric (E)-dienes. mdpi.com

A mild, two-step procedure starting from aldehydes and N-allylhydrazine derivatives offers high (E)-stereoselectivity for a variety of substrates. organic-chemistry.org This method proceeds via bromination with N-bromosuccinimide (NBS) followed by elimination, leading to dienes with excellent E:Z ratios, often greater than 20:1. organic-chemistry.org The reaction conditions, such as temperature and reaction time, can also play a crucial role. Reactions performed at lower temperatures for shorter durations tend to favor the kinetic product, while higher temperatures and longer reaction times favor the more stable thermodynamic product. youtube.com

The choice between s-cis and s-trans conformations, which refers to the rotation around the central single bond of the diene, is also significant, especially for reactions like the Diels-Alder cycloaddition where the s-cis conformation is required. libretexts.org While the s-trans conformer is generally more stable due to reduced steric hindrance, the two forms can interconvert by rotation around the single bond. libretexts.org

| Method | Precursors | Typical Product Configuration | Key Features |

| Thermal Ring-Opening | Substituted Cyclobutenes | (Z,E) or (E,E) | Stereoselectivity is dependent on the precursor and reagents used. acs.org |

| Pd-Catalyzed Coupling | Aryl iodides, allenes, diazo compounds | Single stereoisomer | Offers good yields for specific diene structures. mdpi.com |

| N-Allylhydrazone Route | Aldehydes, N-allylhydrazine | (E,E) | High stereoselectivity (>20:1 E:Z) under mild conditions. organic-chemistry.org |

| Temperature Control | Conjugated Dienes | Kinetic vs. Thermodynamic | Low temperature favors the kinetic product; high temperature favors the thermodynamic product. youtube.com |

Chiral Auxiliary and Asymmetric Catalysis Approaches

Introducing chirality into the dienamide structure can be achieved through asymmetric catalysis or by employing chiral auxiliaries. nih.govyoutube.com These methods are essential for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. wikipedia.org

Chiral Auxiliaries are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered. A wide array of chiral auxiliaries derived from natural sources, such as amino acids and terpenes, have been developed. researchgate.net For example, oxazolidinones, introduced by Evans, are highly effective auxiliaries for various asymmetric reactions, including aldol additions and alkylations. researchgate.netresearchgate.net Pseudoephedrine can also serve as a chiral auxiliary, where it forms an amide with a carboxylic acid, and subsequent reactions are directed by the chiral scaffold before the auxiliary is cleaved. wikipedia.org Similarly, camphorsultam has proven to be a superior chiral auxiliary in certain Michael additions and Claisen rearrangements. wikipedia.org

Asymmetric Catalysis utilizes a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. youtube.com This approach is often more efficient than using stoichiometric chiral auxiliaries. Chiral diene ligands complexed with transition metals (e.g., rhodium, palladium) have become prominent in asymmetric catalysis. nih.gov Sequential catalysis, combining different metal catalysts, can facilitate complex transformations. For instance, a palladium-catalyzed asymmetric allylic amination can be followed by a rhodium-catalyzed cyclization to produce complex diamine structures in an enantioenriched form. nih.gov Organocatalysis, which uses small, chiral organic molecules, has also emerged as a powerful tool. youtube.com Chiral catalysts like proline and its derivatives can effectively catalyze reactions such as aldol and Mannich reactions by forming chiral enamines or iminium ions as intermediates. youtube.comyoutube.com

| Approach | Description | Examples of Chiral Scaffolds/Catalysts |

| Chiral Auxiliaries | A temporary chiral group directs the stereoselective formation of new stereocenters. wikipedia.org | Evans Oxazolidinones, Pseudoephedrine, Camphorsultam. wikipedia.orgresearchgate.net |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral product. nih.govyoutube.com | Chiral diene-metal complexes (Rh, Pd), Proline and derivatives (Organocatalysis). nih.govnih.govyoutube.com |

Synthesis of Aromatic and N-Substituted Analogues of this compound

The synthesis of analogues of this compound with variations in the aromatic ring and the N-alkyl group allows for the fine-tuning of the molecule's properties.

Modifications of the Phenyl Moiety

Modifying the N-phenyl group involves synthesizing analogues with different substituents on the aromatic ring. These modifications can be achieved by starting with appropriately substituted anilines. For instance, methods have been developed for the synthesis of asymmetrical 3,7-di(N′-arylamino)phenothiazines, where different aryl groups can be introduced. nih.gov A general approach involves reacting a phenothiazin-5-ium salt with a substituted arylamine in a polar solvent like methanol (B129727) or water at low temperatures. nih.gov This strategy can be adapted for the synthesis of N-aryl dienamides by using substituted anilines in the initial amide formation step. The electronic nature of the substituents on the phenyl ring can influence the reactivity of the dienamide.

Variations in the N-Alkyl Substituent

Varying the N-alkyl group from methyl to other alkyl chains can be accomplished through standard N-alkylation procedures. A common method is reductive amination. For example, a secondary amine can be reacted with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) to yield the tertiary amine. mdpi.com This allows for the introduction of a wide variety of N-substituents. The synthesis of N-methyl derivatives, for example, can be achieved by reacting the corresponding secondary amine with formaldehyde, followed by reduction with NaBH₄. mdpi.com This versatile method can be extended to other aldehydes to install different N-alkyl groups on the N-phenyl dienamide scaffold.

Synthesis of Fluorinated and Other Heteroatom-Containing Dienamide Derivatives

The incorporation of fluorine or other heteroatoms into dienamides can significantly alter their chemical and biological properties.

The synthesis of fluorinated dienamides can be approached using specialized fluorinating reagents or by building the molecule from fluorinated precursors. A retrosynthetic analysis for preparing regiospecifically fluorinated conjugated dienamides points to the assembly of a α-fluorovinyl Weinreb amide moiety, which can then undergo sequential condensation to build the diene system. researchgate.net This involves using a Julia-Kocienski reagent such as 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide. researchgate.net Asymmetric synthesis of fluorinated amino acid derivatives has also been achieved using chiral Ni(II) complexes, a strategy that could potentially be adapted for creating chiral fluorinated dienamides. nih.gov

The synthesis of other heteroatom-containing derivatives involves methods that can form carbon-heteroatom bonds. researchgate.net For example, α-functionalized amides containing silicon, germanium, boron, selenium, or sulfur have been synthesized via heteroatom-hydrogen insertion reactions using amide-sulfoxonium ylides as carbene precursors. nih.govresearchgate.net This approach provides access to a wide range of polyfunctional α-heteroatom amides under mild conditions. nih.gov Another strategy involves radical reactions initiated by heteroatom anions acting as super-electron-donors (SEDs). This has been used to synthesize 3-substituted benzofurans bearing phosphorus, sulfur, or nitrogen functionalities. nih.gov Such radical coupling processes could be envisioned for the functionalization of dienamide systems.

| Derivative Type | Synthetic Strategy | Key Reagents/Intermediates |

| Fluorinated | Julia-Kocienski olefination from fluorinated precursors. researchgate.net | α-fluorovinyl Weinreb amides, fluorinated Julia-Kocienski reagents. researchgate.net |

| Heteroatom-Containing | Heteroatom-hydrogen insertion using carbene precursors. nih.govresearchgate.net | Amide-sulfoxonium ylides. nih.gov |

| Heteroatom-Containing | Radical coupling initiated by super-electron-donors. nih.gov | Heteroatom anions (phosphides, thiolates, anilides). nih.gov |

Chemical Reactivity and Transformation Pathways of N Methyl N Phenylhexa 2,4 Dienamide

Cycloaddition Reactions of the Dienamide Moiety

The conjugated diene system of N-methyl-N-phenylhexa-2,4-dienamide is a prime candidate for cycloaddition reactions, offering a powerful tool for the construction of cyclic structures.

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation for forming six-membered rings. khanacademy.orgyoutube.com In the case of this compound, the diene can react with a dienophile to yield a cyclohexene (B86901) derivative. The stereochemical outcome of this reaction is of significant interest.

The diastereoselectivity of the Diels-Alder reaction is influenced by several factors, including the nature of the dienophile, the reaction conditions, and the substitution on the diene. For N-acyl dienes, the endo product is often favored under kinetic control due to secondary orbital interactions. masterorganicchemistry.com However, at higher temperatures, the thermodynamically more stable exo product may predominate as the Diels-Alder reaction can be reversible. masterorganicchemistry.com In reactions involving chiral dienophiles, the facial selectivity is dictated by the stereocenter on the dienophile, leading to the formation of diastereomeric products. For instance, reactions with chiral enol ethers have been shown to proceed with high diastereoselectivity. nih.gov

Table 1: Predicted Diastereoselectivity in Diels-Alder Reactions of this compound with Representative Dienophiles

| Dienophile | Predicted Major Product (under kinetic control) | Expected Diastereomeric Ratio (endo:exo) |

| Maleic anhydride | endo-adduct | High |

| Methyl acrylate | endo-adduct | Moderate to High |

| Cyclopentadiene | N/A (acts as diene) | N/A |

Note: The table is illustrative and based on general principles of Diels-Alder reactions. Actual results may vary.

Beyond the Diels-Alder reaction, the dienamide moiety can potentially participate in other modes of cycloaddition.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions offer a route to cyclobutane (B1203170) derivatives. researchgate.netresearchgate.net Under photochemical conditions, the diene can react with an alkene to form a vinylcyclobutane. nih.govyoutube.com This reaction can be promoted by visible light photocatalysis, which allows for milder reaction conditions compared to direct UV irradiation. nih.gov

[3+2] Cycloadditions: The dienamide can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones. wikipedia.orgsci-rad.com This reaction would lead to the formation of five-membered heterocyclic rings, specifically isoxazolidines. wikipedia.orgrsc.org The regioselectivity of this reaction is governed by the frontier molecular orbitals of the nitrone and the dienamide. wikipedia.org

Role of this compound as a Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can serve as a versatile synthon for the construction of complex molecules, particularly alkaloids. rsc.orgnih.govpsu.edu The diene functionality allows for the introduction of a six-membered ring through Diels-Alder reactions, which is a common structural motif in many natural products. Furthermore, the amide functionality can be manipulated to introduce other functional groups or to participate in further cyclization reactions.

Table 2: Potential Synthetic Applications of this compound as a Synthon

| Target Molecular Scaffold | Key Transformation |

| Substituted cyclohexenes | Diels-Alder reaction |

| Polycyclic alkaloids | Intramolecular Diels-Alder reaction, further cyclizations |

| Functionalized piperidines | Diels-Alder followed by ring-opening/rearrangement |

Nucleophilic and Electrophilic Reactivity of Dienamide Systems

The electronic nature of this compound allows for both nucleophilic and electrophilic interactions.

The carbonyl group of the amide is electrophilic and can be subject to nucleophilic addition . masterorganicchemistry.comlibretexts.org However, amides are generally less reactive towards nucleophiles than ketones or aldehydes. masterorganicchemistry.com Activation of the carbonyl group, for instance with a Lewis acid, may be necessary to facilitate addition. nih.gov Strong nucleophiles like organolithium or Grignard reagents can add to the carbonyl carbon. nih.gov

The conjugated diene system can also exhibit electrophilic reactivity , particularly at the beta and delta positions, in reactions such as Michael additions. Conversely, the phenyl group can undergo electrophilic aromatic substitution . libretexts.orgnih.govnih.gov The N-acyl group is an ortho-, para-director, although its activating or deactivating nature depends on the balance between the resonance donation of the nitrogen lone pair and the inductive withdrawal of the carbonyl group.

Transition Metal-Catalyzed Transformations Involving Dienamides

Transition metal catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and dienamides are excellent substrates for such transformations.

Palladium and rhodium catalysts are particularly effective in promoting reactions involving dienamides. rsc.orgrsc.orgresearchgate.netPalladium-catalyzed C-H allylation can occur at the terminal methyl group of the hexa-2,4-dienamide, providing a route to more complex diene systems. researchgate.netnih.gov This type of reaction typically involves the activation of a C-H bond and subsequent coupling with an allylic partner. snnu.edu.cnnih.gov

Cross-coupling reactions , such as the Suzuki or Heck reaction, can also be envisioned. sigmaaldrich.com For example, rhodium-catalyzed cross-coupling of acrylamides with alkenes has been shown to be an efficient method for the synthesis of (Z,E)-dienamides. rsc.orgrsc.org This methodology could potentially be applied to this compound to introduce further substitution on the diene backbone.

Table 3: Examples of Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System (Example) | Potential Product |

| C-H Allylation | Pd(OAc)₂ / Ligand | Functionalized dienamide at C6 |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Arylated or vinylated dienamide |

| Suzuki Coupling | [RhCp*Cl₂]₂ / Ligand | Dienamide with extended conjugation |

Note: This table presents potential reactions based on known reactivity of similar systems.

Functionalization of the Dienamide Backbone

The conjugated diene unit in this compound is a prime site for chemical functionalization, particularly through cycloaddition reactions. The electron-rich nature of the diene, influenced by the nitrogen atom of the amide group, allows it to participate in reactions that form new ring structures.

One notable transformation is the palladium-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes. While specific studies on this compound are not extensively documented, research on analogous systems provides a strong model for its expected reactivity. In these reactions, a palladium catalyst facilitates the C-H functionalization of the N-phenyl group and its subsequent addition across the diene system of another molecule, leading to the formation of complex heterocyclic structures. This process typically involves the formation of a palladacycle intermediate, followed by migratory insertion of the diene and reductive elimination to yield the final product. The use of an oxidant, such as air, is often required to regenerate the active palladium catalyst. rsc.org

The general scheme for such a reaction, applied to this compound, would involve the reaction of the N-phenyl amide with a diene in the presence of a palladium catalyst, leading to new carbon-carbon bond formations and the construction of a polycyclic framework.

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Product Type |

| N-Aryl Carboxamide | 1,3-Diene | Pd(TFA)₂ | Air | 3,4-Dihydroisoquinolone derivative |

Table 1: Generalized Palladium-Catalyzed [4+2] Annulation

Rearrangements and Isomerization Pathways of Dienamides

The structure of this compound makes it a candidate for various pericyclic rearrangements and isomerization processes, driven by thermal or photochemical stimuli. These transformations can lead to significant alterations in the molecular architecture.

Sigmatropic Rearrangements:

-Sigmatropic rearrangements, such as the aza-Cope and aza-Claisen rearrangements, are prominent transformation pathways for nitrogen-containing 1,5-diene systems. chem-station.com The this compound system contains aza-1,5-diene-like substructures, making it susceptible to such rearrangements under appropriate conditions.

The aza-Cope rearrangement is a -sigmatropic shift that occurs in molecules containing a 1-aza-1,5-diene or related frameworks. chem-station.comwikipedia.org For a molecule like this compound, a potential aza-Cope rearrangement would involve the concerted reorganization of six electrons, leading to a new constitutional isomer. The feasibility and outcome of such a rearrangement are influenced by factors such as the substitution pattern and the presence of catalysts. wikipedia.org

A related and highly relevant transformation is the 3-aza-Cope (or amino-Claisen) rearrangement of N-allyl enammonium salts. nih.gov While not a direct reaction of the neutral dienamide, the formation of a quaternary ammonium (B1175870) salt intermediate could facilitate a -sigmatropic rearrangement. This process involves a 1,3-allylic migration from the nitrogen atom to a carbon atom and is known to proceed with a high degree of stereospecificity, suggesting a concerted suprafacial mechanism. nih.gov For this compound, this would necessitate N-alkylation to form the requisite enammonium salt.

| Rearrangement Type | Key Intermediate | Driving Force | Product Feature |

| 3-Aza-Cope | N-Allyl Enammonium Salt | Relief of charge, formation of stable C-C bond | 1,3-Allyl migration |

Table 2: Characteristics of the 3-Aza-Cope Rearrangement

Electrocyclic Reactions:

As a conjugated diene, the hexa-2,4-dienamide backbone can participate in electrocyclic reactions . These are intramolecular pericyclic reactions that result in the formation of a ring and the conversion of a π-bond to a σ-bond upon heating or irradiation with light. wikipedia.orgmsu.edulibretexts.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, depending on the number of π-electrons and the reaction conditions (thermal or photochemical). youtube.com For the 6π-electron system of the dienamide, a thermal reaction would be expected to proceed in a disrotatory fashion, while a photochemical reaction would follow a conrotatory path. youtube.commasterorganicchemistry.com

Isomerization:

Photochemical isomerization is a potential pathway for N-aryl dienamides. Exposure to ultraviolet light can lead to the isomerization of the double bonds within the diene system. rsc.org This can result in a change in the geometric configuration (E/Z) of the double bonds. Additionally, the isomerization of allyl amides to enamides is a known process, often catalyzed by transition metals, which can lead to geometrically defined products. researchgate.net For this compound, this could involve the migration of the double bonds to form a different conjugated system.

Furthermore, thermal rearrangements of related heterocyclic systems have been observed, sometimes proceeding through complex mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com While not a direct isomerization of the dienamide chain, such processes highlight the potential for complex transformations under thermal stress, especially if the dienamide is part of a larger, more complex molecule.

Advanced Spectroscopic and Analytical Characterization of N Methyl N Phenylhexa 2,4 Dienamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic connectivity and stereochemistry of N-methyl-N-phenylhexa-2,4-dienamide.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for assembling the full structure by revealing correlations between nuclei. acs.org

COSY (Correlation Spectroscopy) : This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would trace the connectivity of the entire hexa-2,4-dienoyl chain, from the terminal methyl protons (H-6) through the olefinic protons (H-5, H-4, H-3, H-2).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would be used to definitively assign each carbon signal in the ¹³C spectrum to its corresponding proton identified in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which piece together the molecular fragments. nih.gov Expected key correlations would include the N-methyl protons to the amide carbonyl carbon and the quaternary aromatic carbon, as well as the olefinic proton H-2 to the carbonyl carbon, confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space proximity between protons. This is particularly useful for determining stereochemistry. For the (E,E)-isomer, NOE correlations would be expected between specific protons across the double bonds. Furthermore, NOESY can provide information on the conformation around the C-N amide bond by showing correlations between the N-methyl protons and the ortho-protons of the phenyl ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through fragmentation analysis. epa.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy. For this compound, the molecular formula is C₁₃H₁₅NO. echemi.comchem960.com The calculated monoisotopic mass is 201.115364 g/mol . epa.gov An HRMS experiment would aim to measure this mass to within a few parts per million (ppm), which serves as definitive evidence for the elemental composition and distinguishes it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Positional Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. The resulting pattern of fragment ions provides a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to occur at the labile amide bond.

Key predicted fragmentation pathways would include:

Cleavage of the C-N amide bond to form an acylium ion ([CH₃(CH=CH)₂CO]⁺) and a radical cation corresponding to N-methylaniline.

An alternative cleavage forming a N-methyl-N-phenylaminyl radical and a cation corresponding to the N-methyl-N-phenylcarbamoyl group.

Fragmentations within the dienyl chain, such as loss of a methyl or ethyl radical.

This fragmentation pattern would confirm the connectivity of the N-methyl, N-phenyl, and hexa-2,4-dienoyl groups and could be used to differentiate the target molecule from its positional isomers.

Predicted Key Fragments in MS/MS of this compound This table presents theoretical data based on established fragmentation principles.

| m/z (mass-to-charge ratio) | Identity of Fragment |

| 201.12 | [M]⁺˙ (Molecular Ion) |

| 107.07 | [C₆H₅N(CH₃)H]⁺˙ (N-methylaniline fragment) |

| 95.05 | [C₆H₇O]⁺ (Hexa-2,4-dienoyl fragment) |

| 77.04 | [C₆H₅]⁺ (Phenyl fragment) |

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield a three-dimensional model of the molecule, confirming with high precision:

The exact bond lengths and bond angles of every atom.

The stereochemistry of the diene system, unambiguously confirming the (E,E) configuration.

The geometry and planarity of the amide functional group.

The conformation of the molecule, including the torsion angle between the phenyl ring and the amide plane.

Intermolecular interactions within the crystal lattice, such as stacking or hydrogen bonding, which govern the solid-state packing.

As of now, a public crystal structure for this compound is not available in crystallographic databases.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies (IR, VCD)

Vibrational spectroscopy, encompassing infrared (IR) and Vibrational Circular Dichroism (VCD), offers a powerful non-destructive approach to probe the molecular structure of this compound. These techniques are particularly sensitive to the vibrations of chemical bonds and can provide detailed information about the presence of specific functional groups and the compound's conformational preferences.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its constituent parts: the tertiary amide, the phenyl group, and the conjugated diene system. The most prominent of these is the amide I band, primarily associated with the C=O stretching vibration, which is expected to appear in the 1680-1630 cm⁻¹ region for a tertiary amide. spectroscopyonline.com The exact position of this band can be influenced by conjugation with the diene system. The conjugated C=C stretching vibrations of the hexa-2,4-dienyl moiety would likely produce strong to medium bands in the 1650-1600 cm⁻¹ region. Additionally, C-H stretching vibrations of the vinyl and phenyl groups are expected above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations of the phenyl group can provide information about its substitution pattern.

Vibrational Circular Dichroism (VCD) is a specialized technique that measures the differential absorption of left and right circularly polarized infrared light. nih.govresearchgate.net VCD is exclusively sensitive to the chirality of a molecule. nih.gov If this compound were synthesized as a chiral molecule (for instance, through the introduction of a chiral center or due to atropisomerism), VCD would be an invaluable tool for determining its absolute configuration and studying its conformational behavior in solution. nih.govresearchgate.net The VCD spectrum would show characteristic positive and/or negative bands, particularly for the amide I and amide II vibrational modes, which are known to be sensitive to the secondary structure in peptides and could provide insight into the preferred conformation of the amide bond in this molecule. nih.gov The combination of experimental VCD spectra with quantum chemical calculations can provide a definitive assignment of the molecule's stereochemistry. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aromatic/Vinyl) | 3100-3000 | Stretching vibrations of C-H bonds in the phenyl ring and diene chain. |

| C-H Stretch (Alkyl) | 3000-2850 | Stretching vibrations of C-H bonds in the methyl group. |

| Amide I (C=O Stretch) | 1680-1630 | Primarily carbonyl stretching, characteristic of tertiary amides. spectroscopyonline.com |

| C=C Stretch (Conjugated) | 1650-1600 | Stretching vibrations of the conjugated double bonds in the diene system. |

| Aromatic C=C Stretch | 1600, 1475 | In-plane carbon-carbon stretching vibrations within the phenyl ring. |

| Amide II | ~1500-1400 | A mixed vibration involving N-C stretching and C-H bending, less defined in tertiary amides. |

| C-H Bend (Out-of-Plane) | 900-675 | Bending vibrations of C-H bonds on the phenyl ring, indicative of substitution. |

Advanced Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be the most effective approach. nih.gov In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic phenyl group and hydrocarbon backbone, this compound is expected to be well-retained on a C18 column. The composition of the mobile phase can be optimized, either isocratically or through a gradient elution, to achieve a good separation from impurities and starting materials. nih.gov Detection can be readily accomplished using a UV detector, as the conjugated diene system and the phenyl ring will exhibit strong UV absorbance. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentration.

| Parameter | Typical Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for nonpolar and moderately polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. researchgate.net |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) | The aromatic ring and conjugated system provide strong UV chromophores. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Dienamide Characterization

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could provide valuable information about its identity and purity.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, which would confirm its identity. The fragmentation pattern, which results from the breakdown of the molecular ion, would provide valuable structural information. For example, characteristic fragments corresponding to the phenyl group, the methyl group, and the dienamide moiety would be expected. This fragmentation pattern can serve as a "fingerprint" for the compound. researchgate.netresearchgate.net

| Parameter | Typical Condition | Rationale |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms) | Provides good separation for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Injection Temperature | 250-280 °C | Ensures complete vaporization of the sample. |

| Oven Temperature Program | Ramped from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) | Separates compounds based on their boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | A standard ionization method that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Computational Chemistry and Theoretical Studies on N Methyl N Phenylhexa 2,4 Dienamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic characteristics of N-methyl-N-phenylhexa-2,4-dienamide. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from the ground state geometry to the nature of its molecular orbitals.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For amide systems, key spectroscopic features can be elucidated. For instance, the vibrational frequencies corresponding to the carbonyl (C=O) stretching and the C-N bond vibrations are particularly sensitive to the electronic environment. Theoretical calculations can predict the infrared (IR) and Raman spectra, aiding in the interpretation of experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei can be calculated. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For related N-phenylamide systems, it has been shown that different DFT functionals can yield varying degrees of accuracy when predicting chemical shifts, highlighting the importance of methodological selection.

| Parameter | Predicted Value Range | Methodological Considerations |

| ¹H-NMR Chemical Shifts | Dependent on local electronic environment | Highly sensitive to chosen geometry and functional (e.g., B97D, TPSSTPSS) |

| ¹³C-NMR Chemical Shifts | Less sensitive to geometry than ¹H shifts | Functionals like B97D and TPSSTPSS have shown good accuracy |

| Vibrational Frequencies (IR) | C=O stretch, C-N stretch, etc. | Basis sets like TZVP and 6-311+G(d,p) are commonly used |

Analysis of Bonding and Aromaticity in Dienamide Systems

The dienamide moiety in this compound features a conjugated system of π-electrons across the diene and the amide group. DFT calculations, through Natural Bond Orbital (NBO) analysis, can quantify the delocalization of electrons within this system. This analysis provides insights into the resonance structures and the extent of π-conjugation, which influences the molecule's stability and reactivity.

The aromaticity of the phenyl group and its electronic communication with the dienamide substituent are also critical aspects. The orientation of the phenyl ring relative to the amide plane significantly affects the degree of electronic delocalization. In studies of similar N-phenyldiacetamides, it was found that the phenyl group is oriented perpendicularly to the C(O)NC(O) plane, which can inhibit electron delocalization between the phenyl ring and the nitrogen lone pair. This perpendicular conformation has been shown to be the most stable, with a rotational barrier to a coplanar conformation of approximately 40 kJ/mol.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of transition states.

Transition State Analysis and Activation Energies

For reactions such as thermal decomposition or cycloadditions, computational methods can map out the potential energy surface. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies relative to the reactants. The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a critical determinant of the reaction rate. For the thermal decomposition of related N-substituted diacetamides, a mechanism involving a six-membered transition state with the abstraction of an α-hydrogen has been proposed and studied computationally.

Selectivity Prediction (Regioselectivity, Stereoselectivity)

In reactions where multiple products can be formed, such as Diels-Alder reactions involving the diene system, computational modeling can predict the selectivity. By comparing the activation energies of the different possible reaction pathways, the kinetically favored product can be identified. This allows for the prediction of both regioselectivity (the orientation of the reactants) and stereoselectivity (the 3D arrangement of the product). For instance, in cycloaddition reactions, the endo and exo transition states can be modeled to determine which stereoisomer is likely to be the major product.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Computational methods are employed to explore the molecule's conformational space and identify the low-energy conformers.

The rotation around the C-N amide

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies for Dienamides

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or physical properties, respectively. mdpi.com These models are fundamental in computational chemistry for predicting the behavior of new or untested compounds, thereby saving time and resources in experimental research. nih.govfrontiersin.org The core principle of QSRR/QSPR is that the biological activity, reactivity, or physical properties of a chemical compound are determined by its molecular structure. mdpi.com

The process of developing a QSRR/QSPR model involves several key steps:

Data Set Selection: A diverse set of dienamides with known experimental data for a particular reactivity or property is compiled.

Molecular Descriptor Calculation: Various numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors to the observed activity or property. nih.govnih.govmdpi.com

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

Detailed Research Findings for Dienamides:

While direct research on this compound is limited, studies on related amide and dienamide structures provide valuable insights into the types of descriptors and models that could be employed. For instance, in studies of amide derivatives as enzyme inhibitors, descriptors related to quantum chemistry have been used to predict their biological activity. frontiersin.org

In the context of dienamides, relevant descriptors for QSRR/QSPR models would likely include:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as branching and size.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include parameters like HOMO-LUMO energies, Mulliken charges, and dipole moments, which are crucial for describing reactivity.

Steric Descriptors: These quantify the three-dimensional bulk and shape of the molecule, which can influence its interaction with other molecules.

Electronic Descriptors: These describe the distribution of electrons in the molecule and are critical for understanding reactivity in polar reactions.

A hypothetical QSRR study on the reactivity of a series of dienamides, including this compound, in a Diels-Alder reaction might reveal that the rate of reaction is strongly correlated with the HOMO-LUMO energy gap and the charges on the diene carbons.

Data Tables:

To illustrate the application of QSRR/QSPR, the following tables present hypothetical data for a series of dienamides, which would be used to build a predictive model.

Table 1: Hypothetical Molecular Descriptors for a Series of Dienamides

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) |

| This compound | 201.28 | 2.85 | -5.5 | -0.8 |

| N,N-dimethylhexa-2,4-dienamide | 141.21 | 1.50 | -5.8 | -0.5 |

| N-phenylhexa-2,4-dienamide | 187.25 | 2.50 | -5.6 | -0.9 |

| Hexa-2,4-dienamide | 111.14 | 0.80 | -6.0 | -0.3 |

Table 2: Hypothetical Reactivity Data for a Series of Dienamides

| Compound | Experimental Reactivity (k, relative rate) | Predicted Reactivity (k, relative rate) |

| This compound | 1.2 | 1.15 |

| N,N-dimethylhexa-2,4-dienamide | 0.8 | 0.85 |

| N-phenylhexa-2,4-dienamide | 1.0 | 1.05 |

| Hexa-2,4-dienamide | 0.5 | 0.48 |

These tables demonstrate how structural descriptors are correlated with experimental data to generate a predictive model. The "Predicted Reactivity" column in Table 2 would be the output of the QSRR model. The quality of the model is then assessed by comparing the predicted values with the experimental data. For instance, a high correlation coefficient (R²) would indicate a robust model. rsc.org

Advanced Research Topics and Perspectives in Dienamide Chemistry

Stereochemical Control in Dienamide-Mediated Reactions

The precise control of stereochemistry is a cornerstone of modern organic synthesis, and dienamide-mediated reactions are no exception. The geometry of the diene and the chirality of substituents play a crucial role in determining the stereochemical outcome of reactions.

A significant area of research is the use of chiral dienamides in asymmetric synthesis. For instance, chiral 2-amido-1,3-dienes have been successfully employed in Diels-Alder reactions. The steric bulk of the chiral auxiliary on the amide nitrogen has been shown to directly influence the diastereoselectivity of the cycloaddition, with bulkier groups leading to higher diastereomeric ratios. acs.org In these reactions, the diene's stereochemistry is preserved in the product, meaning a cis-dienophile will form a cis-adduct and a trans-dienophile will form a trans-adduct. masterorganicchemistry.com

The Diels-Alder reaction is inherently stereospecific, where the stereochemistry of the reactants dictates the stereochemistry of the product. masterorganicchemistry.comyoutube.com This principle is fundamental to designing syntheses with predictable three-dimensional outcomes.

Furthermore, the development of enantioselective catalytic methods for reactions involving amides is a burgeoning field. Chiral catalysts, such as those based on transition metals or organocatalysts, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.govnih.govyoutube.com For example, chiral squaramides have been shown to effectively control the enantioselectivity of carbene insertion into amide N-H bonds. nih.gov

The stereochemical outcome of palladium-catalyzed cross-coupling reactions, a common method for C-C bond formation, is also highly dependent on the reaction conditions and the nature of the reactants. In reactions involving enantioenriched organometallic nucleophiles, the stereochemistry can be either retained or inverted, depending on the transmetalation mechanism. nih.gov

Below is a data table summarizing the diastereoselectivity in an asymmetric Diels-Alder reaction using different chiral dienamides. acs.org

| Diene Substituent (R) | Dienophile | Diastereomeric Ratio (dr) | Yield (%) |

| i-Pr | trans-β-nitrostyrene | 75:25 | 68 |

| t-Bu | trans-β-nitrostyrene | 92:8 | 65 |

| Ph | trans-β-nitrostyrene | 85:15 | 72 |

| Bn | trans-β-nitrostyrene | 60:40 | 55 |

Development of Novel Catalytic Systems for Dienamide Synthesis and Modification

The synthesis and functionalization of dienamides heavily rely on the development of efficient and selective catalytic systems. Researchers are continuously exploring new catalysts to improve yields, reduce reaction times, and enhance substrate scope.

Palladium-catalyzed reactions are prominent in dienamide chemistry. For example, a palladium-catalyzed oxidative N-α,β-dehydrogenation of amides has been reported as a method to produce enamides and could be extended to dienamides. acs.org This method demonstrates high yields and excellent functional group tolerance. acs.org Similarly, palladium catalysts are crucial for cross-coupling reactions like the Suzuki-Miyaura and Mizorogi-Heck reactions, which can be used to construct the dienamide framework. nih.govyoutube.com

Recent efforts have focused on developing more sustainable and practical catalytic systems. This includes the design of catalysts based on earth-abundant and non-toxic metals, as well as organocatalysts. researchgate.net For instance, a one-step synthesis of Z,E-dienamides has been developed using imides as reactive intermediates, offering a fast and efficient route. rsc.orgnih.gov

The proposed general catalytic cycle for palladium-catalyzed amidation reactions involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the amide and subsequent reductive elimination to yield the N-arylated amide product and regenerate the catalyst. youtube.comsyr.edu

The table below showcases various catalytic systems developed for amide synthesis, which could be adapted for dienamide production.

| Catalyst System | Reaction Type | Key Features |

| Palladium with bidentate ligands | N-Arylation of amides | Believed to proceed through an associative ligand exchange mechanism. syr.edu |

| Insoluble palladium polymeric catalyst (PdAS 2) | Suzuki-Miyaura reaction | Recyclable and effective in water and organic solvents. nih.gov |

| Insoluble palladium polymeric catalyst (PdAS-V 3) | Mizorogi-Heck reaction | Reusable system. nih.gov |

| Self-assembled tungsten polymeric catalyst (PWAA 1) | Oxidation | Suitable for the oxidation of alcohols, amines, and sulfides in aqueous hydrogen peroxide. nih.gov |

| Solid-phase titanium asymmetric catalyst (TiSS 4) | Carbonyl-ene reaction | Promotes enantioselective reactions and is recyclable. nih.gov |

Dienamides as Building Blocks in Natural Product-Inspired Synthesis

Dienamides are valuable building blocks in the total synthesis of natural products due to their presence in various biologically active molecules and their synthetic versatility. mdpi.comacs.orgresearchgate.net The conjugated diene system allows for a range of transformations, including cycloadditions and cross-coupling reactions, to construct complex molecular architectures. mdpi.com

For example, the total synthesis of Lituarines B and C, marine natural products with cytotoxic activities, involved the formation of a (E/Z)-dienamide side chain via a Stille coupling reaction. mdpi.com Similarly, the synthesis of (-)-amphidinolide E, a macrolide with high cytotoxicity, utilized a Grubbs catalyst for enyne metathesis to generate a diene intermediate. mdpi.com

The Diels-Alder reaction of dienamides is a powerful tool for constructing cyclic structures found in many alkaloids. acs.org This strategy allows for the efficient generation of fused cyclohexane (B81311) and pyrrolidine (B122466) or piperidine (B6355638) ring systems, which are common motifs in these natural products. acs.org

The following table lists some natural products that contain a diene or amide moiety, highlighting the importance of these functional groups in bioactive compounds.

| Natural Product | Structural Feature | Biological Activity |

| Lituarines B and C | Dienamide side chain | Cytotoxic, Antineoplastic mdpi.com |

| (-)-Amphidinolide E | Diene moiety within a macrolide | High cytotoxicity against cancer cell lines mdpi.com |

| Ambruticin | Conjugated diene | Antifungal mdpi.com |

| Ophiobolin A | 1,4-dicarbonyl | Phytotoxic nomuraresearchgroup.com |

| Celastrol | Quinone methide | Anticancer, Anti-inflammatory nomuraresearchgroup.com |

| Kendomycin | Ansa-macrocycle | Antibacterial, Cytotoxic nomuraresearchgroup.com |

Engineering of Dienamide Architectures for Specific Chemical Functionalities

The ability to precisely modify the structure of dienamides allows for the engineering of molecules with specific chemical properties and functionalities. This is achieved through various chemical transformations that target different parts of the dienamide scaffold.

The direct functionalization of the C-H bonds of the diene system is an atom-economical approach to introduce new substituents. nih.govrsc.org Metal-catalyzed regioselective functionalization of enamides, a related class of compounds, provides a blueprint for developing similar methods for dienamides. nih.gov These reactions can lead to the synthesis of various nitrogen-containing heterocycles. nih.gov

Visible-light photoredox catalysis has emerged as a mild and environmentally friendly method for the C-H functionalization of enamides and enecarbamates. nih.gov This technique can be used for alkylation, trifluoromethylation, and arylation, offering a practical approach to diversify the dienamide structure. nih.gov

The unique reactivity of allenamides, which are isomers of dienamides, has also been extensively studied. rsc.org The development of methods for the functionalization of allenamides, such as chiral phosphoric acid-catalyzed asymmetric reactions and iodine-reagent-mediated transformations, could potentially be adapted for dienamides, further expanding the toolbox for their modification. rsc.org

The table below summarizes different approaches to functionalize enamide and related structures, which can be conceptually applied to dienamides.

| Functionalization Method | Reagents/Catalyst | Type of Functionalization |

| Metal-catalyzed C-H functionalization | Various metal catalysts | Arylation, Alkenylation, Alkynylation, Alkylation, Acylation rsc.org |

| Visible-light photoredox catalysis | [Ir(ppy)₂(dtbbpy)]PF₆ | Alkylation, Trifluoromethylation, Arylation nih.gov |

| Chiral phosphoric acid catalysis | Chiral phosphoric acids | Asymmetric functionalization of allenamides rsc.org |

| Iodine-reagent mediation | Iodine reagents | Functionalization of allenamides rsc.org |

Integration of Dienamide Chemistry with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of dienamides to develop more sustainable and environmentally friendly processes. This includes the use of renewable starting materials, energy-efficient reaction conditions, and recyclable catalysts.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The integration of dienamide synthesis into flow systems can lead to more efficient and reproducible production processes.

Enzymatic catalysis presents a green alternative for amide bond formation. nih.gov Lipases, for example, can catalyze the direct amidation of carboxylic acids and amines in environmentally benign solvents, with high conversions and yields, and without the need for intensive purification steps. nih.gov This approach has the potential to be applied to the synthesis of dienamides.

The development of sustainable methods for amide synthesis also includes the use of silica (B1680970) and palladium catalysis for C-H functionalization reactions. whiterose.ac.uk Furthermore, research into the recycling of polyamides through processes like ammonolysis in green solvents like glycerol (B35011) contributes to a more circular economy for amide-containing materials. rsc.org

The following table highlights some sustainable approaches that are relevant to dienamide chemistry.

| Sustainable Approach | Key Features | Potential Application in Dienamide Chemistry |

| Enzymatic Amide Synthesis | Use of lipases, green solvents (e.g., cyclopentyl methyl ether), high yields, no intensive purification. nih.gov | Green synthesis of dienamides from corresponding carboxylic acids and amines. |

| Novel Catalysts for Green Production | Use of earth-abundant metals, high selectivity, catalyst recyclability, lower carbon footprint. researchgate.netsciencedaily.com | Sustainable synthesis and functionalization of dienamides. |

| Flow Chemistry | Improved process control, enhanced safety, scalability. | Efficient and continuous production of dienamides. |

| Polyamide Recycling | Ammonolysis in biosourced glycerol, catalyst-free options. rsc.org | End-of-life solutions for dienamide-containing polymers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.